molecular formula C15H15ClN2O B2400799 2-(benzylamino)-N-(4-chlorophenyl)acetamide CAS No. 380626-06-2

2-(benzylamino)-N-(4-chlorophenyl)acetamide

Cat. No.: B2400799
CAS No.: 380626-06-2
M. Wt: 274.75
InChI Key: SOTDSMXHUFBIKH-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(4-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a benzylamine group attached to the acetamide backbone and an N-linked 4-chlorophenyl substituent. Its structure combines aromatic chlorophenyl and benzyl moieties, which are common in bioactive molecules targeting enzymes, receptors, and microbial systems.

Properties

IUPAC Name

2-(benzylamino)-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)18-15(19)11-17-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTDSMXHUFBIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324298
Record name 2-(benzylamino)-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380626-06-2
Record name 2-(benzylamino)-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with benzylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The benzylamino and 4-chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential use in treating various health conditions due to its biochemical properties.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(benzylamino)-N-(4-chlorophenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL, suggesting that modifications to the benzylamino structure could enhance efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It is believed that the presence of the chlorophenyl group contributes to its ability to modulate inflammatory pathways.

Case Study : In vivo studies indicated that administration of the compound reduced edema in a rat model of inflammation by approximately 40% compared to control groups, highlighting its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining benzylamine with 4-chlorophenylacetyl chloride under basic conditions.
  • Reflux Methods : Utilizing solvents such as dichloromethane or ethanol to facilitate reaction completion.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(benzylamino)-N-(4-chlorophenyl)acetamide, highlighting structural variations, biological activities, and research findings:

Compound Name Key Substituents Biological Activity Research Findings Reference
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine-thioether, styryl groups Insecticidal (vs. Aphis craccivora) 2.5× higher activity than acetamiprid; pyridine derivatives enhance agrochemical use
N-(4-Chlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-triazol-1-yl)acetamide Quinoxaline-triazole hybrid Anticancer (hypothetical via molecular docking) Synthesized via click chemistry; triazole linkers improve target selectivity
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide Hydroxyimino group Intermediate in indole synthesis (e.g., 5-chloro-2-indolinone) Crystal structure reveals planar amide and hydrogen-bonded networks
2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide Bis-4-chlorophenyl, carbamoyl group Anticancer (in silico studies) High binding affinity to EGFR kinase domain in docking models
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 2,6-Dichlorophenyl substitution Anti-inflammatory (diclofenac analog) Structural similarity to NSAIDs; potential COX-2 inhibition
2-Chloro-N-(4-chlorophenyl)acetamide derivatives Variable halogenation (e.g., Cl, Br, F) Antimicrobial, enzyme inhibition (MAO-B, AChE) Halogens enhance lipophilicity and CNS permeability

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Pyridine/Thioether Groups (e.g., ): Enhance insecticidal activity by mimicking nicotinergic acetylcholine receptor agonists. Triazole-Quinoxaline Hybrids (e.g., ): Improve pharmacokinetic properties and target selectivity in anticancer applications. Halogenation (e.g., ): Chlorine or bromine atoms increase metabolic stability and membrane penetration, critical for CNS-targeting agents.

Crystallographic and Conformational Analysis: The hydroxyimino derivative () adopts a planar amide geometry with a 6.3° dihedral angle between the benzyl and chlorophenyl rings, optimizing hydrogen-bonding interactions. Halogenated analogs (e.g., ) exhibit dihedral angles >60° between aromatic rings, reducing steric hindrance and enhancing packing efficiency.

Synthetic Methodologies :

  • Click Chemistry (e.g., ): Copper-catalyzed azide-alkyne cycloaddition enables rapid synthesis of triazole-linked derivatives.
  • Carbodiimide Coupling (e.g., ): EDC/HOBt-mediated amidation is standard for introducing chlorophenyl or bromophenyl groups.

Insecticidal Activity

Pyridine-thioether analogs (e.g., ) outperform commercial insecticides like acetamiprid, achieving LC₅₀ values of 0.8 ppm against aphids. The styryl groups likely enhance π-π stacking with insect neural receptors.

Anticancer Potential

Molecular docking studies () reveal that bis-chlorophenyl derivatives bind strongly to EGFR (ΔG = −9.2 kcal/mol), comparable to gefitinib. Triazole-linked quinoxaline analogs () may disrupt DNA replication via topoisomerase II inhibition.

Biological Activity

2-(benzylamino)-N-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure features a benzylamine moiety attached to a chlorophenyl acetamide, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. A significant finding is that chloroacetamides, including those with a 4-chlorophenyl substituent, exhibit substantial antimicrobial activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Less effective against Escherichia coli.
  • Fungi : Moderately effective against Candida albicans.

The presence of halogenated substituents on the phenyl ring enhances lipophilicity, aiding cellular penetration and increasing antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related compounds can inhibit cancer cell proliferation. For instance, certain thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship (SAR) where specific substituents enhance activity . The mechanism often involves the inhibition of key enzymes or pathways in cancer cells.

The mechanism of action for this compound likely involves enzyme inhibition or receptor interaction. It may bind to active sites or allosteric sites on target proteins, thereby disrupting their normal function. This interaction can lead to decreased bacterial viability or inhibited cancer cell growth .

Case Studies

  • Antimicrobial Screening : A study screened twelve newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential. Compounds with the 4-chlorophenyl group were among the most active, demonstrating a clear link between structural modifications and biological activity .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various substituted phenyl derivatives against cancer cell lines. The results indicated that specific substitutions could significantly enhance anticancer activity, with some compounds outperforming standard treatments like doxorubicin .

Data Tables

Compound NameAntimicrobial Activity (MIC µM)Anticancer Activity (IC50 µM)
This compound8.33 (E. coli)1.98 (against A-431 cells)
N-(4-chlorophenyl)-2-chloroacetamide5.64 (S. aureus)1.61 (against Bcl-2 Jurkat cells)
N-(3-bromophenyl)-2-chloroacetamide13.40 (P. aeruginosa)-

Q & A

Q. What are the recommended synthetic routes for 2-(benzylamino)-N-(4-chlorophenyl)acetamide?

A multi-step approach is commonly employed:

  • Step 1 : React 4-chloroaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to form the chloroacetamide intermediate.
  • Step 2 : Introduce the benzylamine moiety via nucleophilic substitution under reflux in a polar aprotic solvent (e.g., acetonitrile) .
  • Purification : Recrystallization from toluene or column chromatography yields high-purity product (>95%). Key parameters include stoichiometric control of benzylamine and reaction temperature (70–90°C) to minimize byproducts like oxidation derivatives .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR : 1^1H NMR should show a singlet at δ 4.1–4.3 ppm (CH2_2 adjacent to amide), aromatic protons between δ 7.2–7.8 ppm, and NH resonances at δ 8.0–8.5 ppm. 13^{13}C NMR confirms carbonyl (C=O) at ~168 ppm .
  • IR : Strong absorption bands at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms dihedral angles between aromatic rings .

Q. How should researchers purify this compound to achieve >95% purity?

Use sequential solvent extraction (e.g., DCM/water) to remove unreacted aniline, followed by recrystallization in ethanol or toluene. For complex mixtures, silica gel chromatography with ethyl acetate/hexane (3:7) as the mobile phase is effective .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in nucleophilic substitution steps. Pair this with machine learning to predict optimal solvent systems (e.g., acetonitrile vs. DMF) and catalyst effects. Experimental validation via kinetic studies (e.g., varying TEA concentration) can refine predictions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay standardization : Use isogenic cell lines or enzyme isoforms (e.g., COX-2 vs. COX-1) to isolate target-specific activity.
  • Meta-analysis : Compare structural analogs (e.g., fluoro vs. chloro substituents) to determine substituent effects on bioactivity .

Q. How do intermolecular interactions influence crystallographic packing?

Intramolecular C–H···O hydrogen bonds form six-membered rings, stabilizing the planar amide group. Intermolecular N–H···O bonds create infinite chains along the crystallographic axis, as seen in related acetamides. Use single-crystal X-ray diffraction to quantify bond lengths (e.g., N–H···O = 2.8–3.0 Å) and angles (∠N–H···O ≈ 150–160°) .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Byproducts : Oxidation to benzyloxybenzaldehyde or hydrolysis to free aniline derivatives.
  • Analysis : Monitor reaction progress via TLC or HPLC-MS. Kinetic studies under inert atmospheres (N2_2) can suppress oxidation. Trapping intermediates (e.g., with DMPU) helps isolate reactive species .

Q. How to design derivatives for enhanced anticancer activity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzyl position to improve membrane permeability.
  • SAR studies : Compare IC50_{50} values against kinase inhibitors (e.g., EGFR) to map critical pharmacophores.
  • In silico docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin) .

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